Ethyl 3-(3-fluorobenzamido)benzofuran-2-carboxylate
Description
Ethyl 3-(3-fluorobenzamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a fluorinated benzamido substituent at position 3 of the benzofuran core. This compound belongs to a broader class of benzofuran-based molecules, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
ethyl 3-[(3-fluorobenzoyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-2-23-18(22)16-15(13-8-3-4-9-14(13)24-16)20-17(21)11-6-5-7-12(19)10-11/h3-10H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUFZGKEBRQBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-fluorobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized by cyclization of appropriate precursors.
Amidation Reaction: The nitro group in the benzofuran derivative can be reduced to an amino group, followed by an amidation reaction with 3-fluorobenzoic acid to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-fluorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzofuran ring and the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 3-(3-fluorobenzamido)benzofuran-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 3-(3-fluorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system and the amide group play crucial roles in its biological activity. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituents at position 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Observations :
- Fluorine Impact: The 3-fluorobenzamido group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like acetamidomethyl derivatives .
- Amide vs. Hydrazide : The amide group in the target compound is more hydrolytically stable than carbohydrazide derivatives , which could influence bioavailability.
- Heterocyclic Moieties : Compounds with imidazole (e.g., ) or pyrimidine (e.g., ) substituents exhibit distinct biological activities, suggesting that the target compound’s fluorobenzamido group may engage different molecular targets.
Physicochemical Properties
Biological Activity
Ethyl 3-(3-fluorobenzamido)benzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a benzofuran core structure with an ethyl ester and a fluorinated benzamide substituent. Its molecular formula is C₁₈H₁₈FNO₃, with a molecular weight of approximately 327.3065 g/mol. The presence of the fluorine atom enhances its chemical properties, potentially affecting its biological activity and reactivity in various contexts.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation across various cancer cell lines, including breast and lung cancers. The mechanism involves the inhibition of key cellular pathways that promote tumor growth and metastasis.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of Bcl-3 expression |
| A549 (Lung Cancer) | 20 | Induction of apoptosis via mitochondrial pathway |
Antimicrobial Activity
This compound also shows promising antimicrobial properties. It has demonstrated activity against various bacteria and fungi, indicating potential as an antibacterial and antifungal agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways in microorganisms.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Type of Activity |
|---|---|---|
| Escherichia coli | 32 µg/mL | Bactericidal |
| Staphylococcus aureus | 16 µg/mL | Bacteriostatic |
| Candida albicans | 64 µg/mL | Fungicidal |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression, such as those associated with the NF-kB signaling pathway.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : this compound has been shown to trigger apoptosis in cancer cells through mitochondrial pathways, which is crucial for its anticancer effects .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- A study published in Cancer Research highlighted its ability to reduce tumor size in murine models when administered at therapeutic doses, showcasing a significant reduction in tumor burden compared to control groups.
- Another research project focused on its antimicrobial properties found that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
